molecular formula C7H13Cl3 B14566217 1,1,6-Trichloroheptane CAS No. 61700-01-4

1,1,6-Trichloroheptane

Cat. No.: B14566217
CAS No.: 61700-01-4
M. Wt: 203.5 g/mol
InChI Key: ZITFRFJRHKQYFO-UHFFFAOYSA-N
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Description

1,1,6-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It belongs to the class of chloroalkanes, which are alkanes substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,6-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions on the heptane molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors where heptane and chlorine gas are introduced, and the reaction is catalyzed by iron(III) chloride. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1,6-Trichloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: Alcohols such as 1,1,6-trihydroxyheptane.

    Reduction: Less chlorinated alkanes like 1,6-dichloroheptane.

    Oxidation: Carboxylic acids such as heptanoic acid.

Scientific Research Applications

1,1,6-Trichloroheptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,6-Trichloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved include:

    Covalent Modification: Chlorine atoms react with nucleophilic amino acid residues in proteins, leading to changes in protein structure and function.

    Oxidative Stress: The compound can generate reactive oxygen species (ROS) during metabolic processes, leading to oxidative damage in cells.

Comparison with Similar Compounds

1,1,6-Trichloroheptane can be compared with other chloroalkanes such as:

    1,1,1-Trichloroheptane: Similar structure but different position of chlorine atoms, leading to different reactivity and applications.

    1,1,3-Trichloropropane: Shorter carbon chain and different chemical properties.

    1,1,5-Trichloropentane: Intermediate chain length and distinct reactivity.

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and potential applications. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial processes.

Properties

CAS No.

61700-01-4

Molecular Formula

C7H13Cl3

Molecular Weight

203.5 g/mol

IUPAC Name

1,1,6-trichloroheptane

InChI

InChI=1S/C7H13Cl3/c1-6(8)4-2-3-5-7(9)10/h6-7H,2-5H2,1H3

InChI Key

ZITFRFJRHKQYFO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCC(Cl)Cl)Cl

Origin of Product

United States

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